molecular formula C9H20O2Si B124040 tert-Butyl trimethylsilylacetate CAS No. 41108-81-0

tert-Butyl trimethylsilylacetate

Cat. No. B124040
CAS RN: 41108-81-0
M. Wt: 188.34 g/mol
InChI Key: HOHBQWITMXOSOW-UHFFFAOYSA-N
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Description

Tert-Butyl trimethylsilylacetate is a chemical compound with the linear formula C9H20O2Si . It is used as a reagent for the synthesis of α,β-unsaturated esters and the formation of β-keto esters .


Molecular Structure Analysis

The molecular structure of tert-Butyl trimethylsilylacetate is characterized by a silicon atom bonded to three methyl groups and an acetate group . The molecular weight of this compound is 188.34 .


Chemical Reactions Analysis

Tert-Butyl trimethylsilylacetate is known to participate in the formation of α,β-unsaturated esters and β-keto esters . The trimethylsilyl group in this compound can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .


Physical And Chemical Properties Analysis

Tert-Butyl trimethylsilylacetate is a liquid with a refractive index of 1.418 (lit.) and a boiling point of 67 °C/13 mmHg (lit.) . It has a density of 0.86 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Synthesis of Cyclic Phosphaharnstoff-Derivatives

tert-Butylbis(trimethylsilyl)phosphane, a related compound to tert-Butyl trimethylsilylacetate, is used in the synthesis of cyclic phosphaharnstoff-derivatives. This process involves the reaction with phosgene, leading to the formation of the first cyclic phospha-urea derivative (Appel & Paulen, 1983).

2. Polysilanylpotassium Compounds Synthesis

A method has been developed for the synthesis of tertiary, secondary, and primary polysilylpotassium compounds using potassium tert-butoxide and suitable precursor molecules, including tert-Butyl trimethylsilylacetate. This method offers an alternative to using hazardous mercury compounds (Marschner, 1998).

3. Stereoselective Synthesis in Organic Chemistry

tert-Butyl trimethylsilylacetate is applied in the stereoselective synthesis of various organic compounds, such as (4R)-tert-butyl 3-amino-4-trimethylsilyloxy-2-alkenoates, via the Blaise reaction from (R)-cyanohydrins (Syed, Förster, & Effenberger, 1998).

4. Protection of Hydroxyl Groups

tert-Butyl trimethylsilylacetate and its derivatives have been used for the protection of hydroxyl groups in various organic syntheses. The protection is crucial for stability under different conditions and ease of removal by specific agents (Corey & Venkateswarlu, 1972).

5. Organic Mass Spectrometry

tert-Butyl trimethylsilylacetate derivatives are used in mass spectrometry for the identification and quantification of complex compounds. For example, its derivatives facilitate the identification of anabolic steroids in human urine (Steffenrud, 1996).

properties

IUPAC Name

tert-butyl 2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHBQWITMXOSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194054
Record name 1,1-Dimethylethyl trimethylsilylacetate
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Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl trimethylsilylacetate

CAS RN

41108-81-0
Record name 1,1-Dimethylethyl 2-(trimethylsilyl)acetate
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Record name 1,1-Dimethylethyl trimethylsilylacetate
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Record name 41108-81-0
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Record name 1,1-Dimethylethyl trimethylsilylacetate
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Record name 1,1-dimethylethyl trimethylsilylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SL Hartzell, MW Rathke - Tetrahedron Letters, 1976 - Elsevier
We have reacted tetrahydrofuran (THF) solutions of I with a variety of acylating reagents. With acetyl chloride, only a complicated mixture of products was obtained. With ethyl acetate or …
Number of citations: 20 www.sciencedirect.com
M Rathke, R Elghanian - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Methods: an advantage of tert-butyl trimethylsilylacetate over its methyl and ethyl ester analogs is that it can be prepared by C-silylation of the lithium enolate of tert-butyl …
Number of citations: 2 onlinelibrary.wiley.com
SL Hartzell, DF Sullivan, MW Rathke - Tetrahedron Letters, 1974 - Elsevier
CHC02+ t(4) aldehydes and ketones gave excellent yields of the corresponding a&-unsaturated esters as shown in Table I. Conjugated aldehydes react with the reagent in a 1, 2 …
Number of citations: 55 www.sciencedirect.com
SR Burks, MA Makowsky, ZA Yaffe… - The Journal of …, 2010 - ACS Publications
… , we had synthesized the tert-butyl ester analogue of 7, 4-tert-butoxycarbonylmethylidene-2,2,6,6-tetramethyl-1-piperidinyloxyl, by first preparing lithio tert-butyl trimethylsilylacetate, to …
Number of citations: 30 pubs.acs.org
S Piettre, CH Heathcock - Science, 1990 - science.org
… Alkylation of the lithium enolate of tert-butyl trimethylsilylacetate with halide 5 gaveester 11, which was deprotonated with LDA and treated with aldehyde 8. The diester produced in this …
Number of citations: 94 www.science.org
Y TAMUR, A WADA, M SASHO, Y KITA - jlc.jst.go.jp
… The lithiated ester 8, generated from tertbutyl trimethylsilylacetate and LDA, also reacted with lb at —78C (15 min) to give a mixture of the dienes, which were separated by column …
Number of citations: 0 jlc.jst.go.jp
EC Taylor, JL LaMattina - The Journal of Organic Chemistry, 1978 - ACS Publications
Previous papers from this laboratory have described an unambiguous approach to the synthesis of 6-substituted pteridines by guanidine cyclization of 2-amino-3-cyano (or …
Number of citations: 27 pubs.acs.org
RP Woodbury, MW Rathke - Tetrahedron Letters, 1978 - Elsevier
… (Regeived in H8A 15 September 1977; reoeived inUX for Publication 6 January 1978) Lithio tert-butyl trimethylsilylacetate, 4, reacts with acyl imidazoles (X = 1 to give good yields of B-…
Number of citations: 13 www.sciencedirect.com
Y TAMURA, A WADA, M SASHO… - Chemical and …, 1983 - jstage.jst.go.jp
… The lithiated ester 8, generated from tertbutyl trimethylsilylacetate and LDA, also reacted with lb at —78C (15 min) to give a mixture of the dienes, which were separated by column …
Number of citations: 3 www.jstage.jst.go.jp
DJ Ager - Organic reactions, 2004 - Wiley Online Library
The Peterson olefination reaction provides a useful method for the preparation of alkenes from α‐silyl carbanions and carbonyl compounds. As alkenes hold a pivotal role in synthetic …
Number of citations: 390 onlinelibrary.wiley.com

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